molecular formula C13H21NO8 B1353494 Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate CAS No. 83935-54-0

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate

Cat. No.: B1353494
CAS No.: 83935-54-0
M. Wt: 319.31 g/mol
InChI Key: FORHCCKVQQRGBQ-UHFFFAOYSA-N
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Description

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate is an organic compound with a complex structure that includes methoxy, nitro, and ester functional groups

Scientific Research Applications

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate typically involves multi-step organic reactions. One common method involves the esterification of heptanedioic acid derivatives with methoxy-substituted alcohols under acidic conditions. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where heptanedioic acid derivatives are reacted with methoxy-substituted alcohols in the presence of acid catalysts. The nitration step is carefully controlled to ensure the selective introduction of the nitro group without over-nitration .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • 4-[4-(3-Methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid

Uniqueness

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate is unique due to its combination of methoxy, nitro, and ester functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO8/c1-20-10(15)4-7-13(14(18)19,8-5-11(16)21-2)9-6-12(17)22-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORHCCKVQQRGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(CCC(=O)OC)(CCC(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446221
Record name Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83935-54-0
Record name Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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